N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as CCG-203586, is a synthetic compound designed and synthesized for its potential therapeutic benefits in treating glycosphingolipid storage diseases. [] This compound functions as an inhibitor of glucosylceramide synthase (GCS), a key enzyme involved in the synthesis of glycosphingolipids. []
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide acts as a glucosylceramide synthase (GCS) inhibitor. [] While the precise mechanism is not elaborated in the provided abstracts, this inhibition likely involves binding to the enzyme's active site, preventing the synthesis of glucosylceramide. []
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide (CCG-203586) has been investigated for its potential in treating glycosphingolipid storage diseases, specifically those with central nervous system involvement. [] Research indicates it can effectively reduce glucosylceramide levels in the brain, a key goal in managing these diseases. [] This reduction was achieved through intraperitoneal administration in mice, demonstrating its ability to cross the blood-brain barrier, a significant advantage over existing treatments like eliglustat tartrate. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9